molecular formula C25H24N2O4 B11453506 N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11453506
M. Wt: 416.5 g/mol
InChI Key: BTUJYCZJRYSGDI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent reactions to introduce the quinoline core and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
  • 2,3-dimethylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

Uniqueness

N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-14-5-4-6-21(15(14)2)26-24(29)20-13-19-22(27-25(20)30)11-17(12-23(19)28)16-7-9-18(31-3)10-8-16/h4-10,13,17H,11-12H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

BTUJYCZJRYSGDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC2=O)C

Origin of Product

United States

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